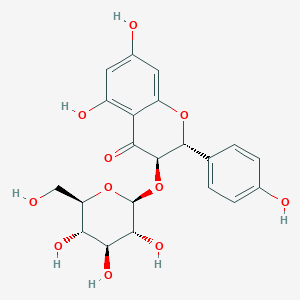
Dihydrokaempferol 3-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrokaempferol 3-glucoside is a natural product found in Oxytropis racemosa with data available.
生物活性
Dihydrokaempferol 3-glucoside (DHK-3-G) is a flavonoid glycoside that has garnered attention for its potential biological activities, including antioxidant, antiviral, and anticancer properties. This article explores the diverse biological activities of DHK-3-G, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
DHK-3-G is a glycosylated form of dihydrokaempferol, which is known for its beneficial health effects. Its molecular formula is C21H22O11 and it features a glucose moiety attached to the dihydrokaempferol backbone. The glycosylation can influence its bioavailability and biological activity.
Antioxidant Activity
DHK-3-G exhibits significant antioxidant properties. A study reported that it has an antioxidant activity equivalent to 1.0 mmol Trolox/mmol as measured by the Trolox equivalent assay . This capacity to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Table 1: Antioxidant Activity of this compound
| Assay Type | Result |
|---|---|
| Trolox Equivalent | 1.0 mmol Trolox/mmol |
| DPPH Scavenging IC50 | 211.9 ± 3.7 µg/mL |
Antiviral Activity
Recent in-silico studies have highlighted the potential of DHK-3-G as an antiviral agent, particularly against the main protease (Mpro) of SARS-CoV-2. The binding affinity of DHK-3-G to the Mpro enzyme was calculated at −8.96 Kcal mol, indicating strong interaction capabilities . The inhibition constant (Ki) was found to be 270.09 nM, suggesting that DHK-3-G could effectively inhibit viral replication.
Molecular Interaction with Mpro Enzyme
The molecular docking studies revealed that DHK-3-G interacts with several amino acids in the active site of the Mpro enzyme through various bonding mechanisms, including hydrogen bonds and Van der Waals interactions .
Anticancer Activity
DHK-3-G has shown promising results in anticancer research. In vitro studies indicated that flavonoids, including DHK-3-G, can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, extracts containing DHK-3-G demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 13.04 g mL .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of DHK-3-G indicates favorable absorption and distribution characteristics. It meets several ADMET criteria (Absorption, Distribution, Metabolism, Excretion, and Toxicity), making it a potential candidate for further pharmaceutical development .
Table 2: ADMET Profile of this compound
| Parameter | Value |
|---|---|
| Water Solubility | High |
| Intestinal Absorption | Good |
| BBB Permeability | Moderate |
| CNS Permeability | Low |
| Clearance | Favorable |
Case Studies and Clinical Implications
Several studies have investigated the effects of dietary flavonoids like DHK-3-G on human health. For example, kaempferol derivatives have been associated with reduced risks of chronic diseases due to their anti-inflammatory and antioxidant effects .
Moreover, dietary intake of flavonoids has been linked to improved cardiovascular health and lower incidences of certain cancers . These findings underscore the potential for incorporating DHK-3-G into functional foods or supplements aimed at enhancing health outcomes.
特性
IUPAC Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBWQPAZMNABMR-UTZHSPHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the presence of Dihydrokaempferol 3-glucoside in natural sources and its potential applications?
A1: this compound has been identified in açai berry pulp (Euterpe oleracea Mart.). [] While its specific role in the plant is not fully understood, its presence contributes to the overall phytochemical profile of açai. Further research is needed to explore potential applications of this compound derived from this natural source, including its potential antioxidant, anti-inflammatory, or other beneficial properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













